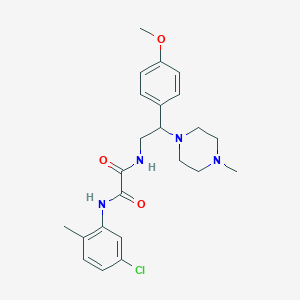

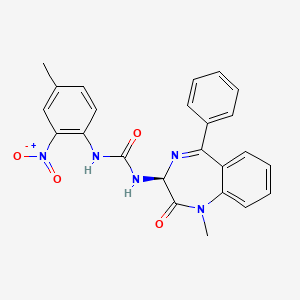

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and pharmacological targets. For instance, paper describes a compound with a piperazine ring and a methoxybenzamide fragment, which shows high affinity for the dopamine D4 receptor. This suggests that the compound may also interact with similar biological targets due to the presence of a piperazine moiety and a substituted benzamide.

Synthesis Analysis

The synthesis of related compounds is detailed in paper , where a series of 1-aryl-4-alkylpiperazines were synthesized. These compounds contain a terminal benzamide fragment, which is a common feature in the compound of interest. The synthesis likely involves the formation of the piperazine ring followed by the attachment of the benzamide fragment. The specific details of the synthesis for N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not provided, but similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of the compound would include several key features: a piperazine ring, a methoxyphenyl group, and a chloro-methylphenyl group. These structural elements are known to influence the binding affinity to receptors, as seen in paper , where the position of the chlorine atom on the phenyl ring and the presence of the methoxy group were crucial for the activity of the compound.

Chemical Reactions Analysis

While the specific chemical reactions involving N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not discussed in the provided papers, compounds with similar structures have been shown to interact with receptor sites in the brain. For example, the compound in paper binds selectively to the dopamine D4 receptor, indicating that the compound of interest may also undergo similar receptor-ligand interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities to the compounds in paper , it can be inferred that the compound would exhibit properties typical of aromatic amides with potential central nervous system activity. The presence of a piperazine ring and substituted benzamide suggests that the compound may be lipophilic, which could influence its ability to cross the blood-brain barrier and interact with brain receptors.

Scientific Research Applications

Pharmacological Potential

Compounds structurally related to N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, such as various arylpiperazine derivatives, have been extensively studied for their pharmacological potential. Arylpiperazines are known for their affinity towards serotonin receptors, which makes them candidates for antidepressant and anxiolytic drug development. For instance, compounds like 1-{2-[2-(2,6-dimethlphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazynine hydrochloride have shown potent antidepressant-like activity and anxiolytic-like properties in animal models, indicating their potential utility in treating mood disorders (Pytka et al., 2015).

Receptor Binding Affinity

The affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, as demonstrated by phenylpiperazine derivatives, underscores the relevance of studying these compounds for their neuropharmacological properties. Such studies reveal the complexity of receptor interactions and the potential for developing new treatments for psychiatric and neurological conditions.

Synthesis and Chemical Analysis

Research into the synthesis and characterization of compounds with similar structures involves developing novel methodologies for creating and analyzing these molecules. For example, studies on the synthesis of dicarboxylic acid amides and diamides based on specific methanamine derivatives provide insights into the chemical processes used to create structurally related compounds (Aghekyan et al., 2018).

properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3/c1-16-4-7-18(24)14-20(16)26-23(30)22(29)25-15-21(28-12-10-27(2)11-13-28)17-5-8-19(31-3)9-6-17/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTFUVBLMBKUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

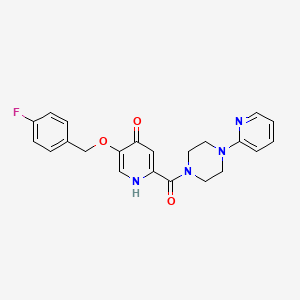

![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)

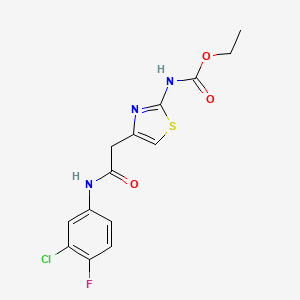

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)

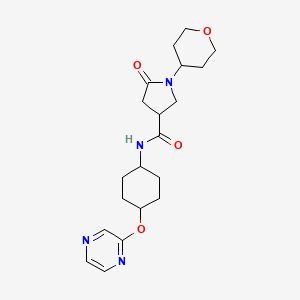

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)